N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide
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Overview
Description
N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 4-methyl-1,2,5-oxadiazol-3-yl group and a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide typically involves multiple steps:
Formation of the 4-methyl-1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the 2-methylpropoxy group: This step involves the reaction of the oxadiazole intermediate with a suitable alkylating agent.
Formation of the benzamide core: The final step involves the coupling of the substituted oxadiazole with a benzoyl chloride derivative under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzamide core can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide: shares structural similarities with other benzamide derivatives and oxadiazole-containing compounds.
Other similar compounds: this compound can be compared with compounds such as N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)aniline and N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)phenol.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17N3O3 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C14H17N3O3/c1-9(2)8-19-12-6-4-11(5-7-12)14(18)15-13-10(3)16-20-17-13/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
InChI Key |
FDRDHTGEVXFPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C2=CC=C(C=C2)OCC(C)C |
Origin of Product |
United States |
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